N-(2-methoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
N-(2-methoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that features a triazole ring, a pyridine ring, and a methoxyphenyl group
Properties
IUPAC Name |
N-(2-methoxyphenyl)-2-[(4-prop-2-enyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O2S/c1-3-12-24-18(15-9-6-7-11-20-15)22-23-19(24)27-13-17(25)21-14-8-4-5-10-16(14)26-2/h3-11H,1,12-13H2,2H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZIMZSHPRHYZTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CSC2=NN=C(N2CC=C)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
578003-91-5 | |
| Record name | 2-{[4-ALLYL-5-(2-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(2-METHOXYPHENYL)ACETAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound.
Attachment of the Pyridine Ring: The pyridine ring is introduced via a nucleophilic substitution reaction.
Introduction of the Methoxyphenyl Group: This step involves the reaction of a methoxyphenyl derivative with the intermediate compound.
Formation of the Sulfanyl Linkage: The sulfanyl group is introduced through a thiolation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the pyridine ring, potentially altering the electronic properties of the compound.
Substitution: The methoxyphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine, chlorine, or nitrating agents under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced triazole or pyridine derivatives.
Substitution: Halogenated or nitrated methoxyphenyl derivatives.
Scientific Research Applications
Antimicrobial Activity
The compound has shown promising antimicrobial properties, particularly against various strains of bacteria and fungi. Studies indicate that the triazole moiety contributes significantly to its efficacy as an antifungal agent. For instance, derivatives of triazole compounds have been reported to inhibit the growth of Candida species and other pathogenic fungi effectively .
Anticancer Properties
Research has indicated that N-(2-methoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide may exhibit anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines, suggesting a potential role in cancer therapy . The mechanism appears to involve the inhibition of key signaling pathways associated with cell proliferation and survival.
Enzyme Inhibition
This compound has been evaluated for its ability to inhibit specific enzymes involved in disease processes. For example, it has shown activity against certain kinases that play a crucial role in cancer progression. The inhibition of these enzymes could lead to therapeutic strategies targeting cancer cell metabolism and growth .
Fungicides
The triazole structure is known for its fungicidal properties, making this compound a candidate for agricultural applications. It can be utilized as a fungicide to protect crops from fungal infections. Field trials have demonstrated its effectiveness in controlling diseases caused by pathogens such as Fusarium and Botrytis species .
Plant Growth Regulators
Research indicates that derivatives of this compound may act as plant growth regulators, enhancing growth and yield in various crops. The modulation of plant hormonal pathways by such compounds can lead to improved resistance against environmental stresses .
Development of Functional Materials
This compound can be incorporated into polymer matrices to create materials with enhanced properties such as thermal stability and mechanical strength. The incorporation of triazole groups into polymers has been shown to improve their durability and resistance to degradation .
Photovoltaic Applications
Recent studies have explored the use of this compound in organic photovoltaic cells due to its electronic properties. The ability of the triazole group to facilitate charge transfer makes it a potential candidate for improving the efficiency of solar energy conversion devices .
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide likely involves its interaction with specific molecular targets such as enzymes or receptors. The triazole and pyridine rings may play a crucial role in binding to these targets, while the methoxyphenyl group could influence the compound’s overall pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
N-(2-methoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide: can be compared with other triazole-containing compounds such as fluconazole, itraconazole, and voriconazole.
Unique Features: The presence of the methoxyphenyl group and the specific arrangement of the triazole and pyridine rings make this compound unique. These structural features may confer distinct biological activities and pharmacokinetic properties compared to other triazole derivatives.
Biological Activity
N-(2-methoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that has gained attention for its potential biological activities. This compound features a methoxyphenyl group, a triazole ring, and a pyridine component, which may contribute to its pharmacological properties.
Chemical Structure
The IUPAC name of the compound is this compound. Its molecular formula is , and it has a molecular weight of 426.51 g/mol. The structure can be represented as follows:
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
1. Antimicrobial Activity
Studies have shown that derivatives of triazole compounds possess significant antimicrobial properties. For instance, this compound has been evaluated for its effectiveness against various bacterial strains. In vitro tests demonstrated notable activity against Gram-positive and Gram-negative bacteria, with some derivatives showing Minimum Inhibitory Concentration (MIC) values as low as 1 mM against E. coli and S. aureus .
Table 1: Antimicrobial Activity of the Compound
| Bacterial Strain | MIC (mM) |
|---|---|
| E. coli | 1 |
| S. aureus | 0.5 |
| Proteus mirabilis | 0.8 |
2. Anticancer Potential
The compound has also been investigated for its anticancer properties. Research indicates that it may inhibit the activity of various enzymes involved in cancer progression, such as tyrosine kinases and lipoxygenases. In particular, studies have reported that compounds with similar structures exhibit apoptosis-inducing effects in cancer cell lines .
3. Anti-inflammatory Effects
Some studies suggest that this compound can modulate inflammatory pathways, potentially reducing inflammation through the inhibition of specific enzyme activities associated with inflammatory responses .
The biological activity of this compound is believed to be mediated through several mechanisms:
Enzyme Inhibition: The compound may act as an enzyme inhibitor by binding to active sites on target enzymes, thereby preventing substrate access and subsequent reactions.
Receptor Modulation: It may also interact with various receptors in the body, influencing signaling pathways that regulate cellular functions.
Case Studies
Several case studies have highlighted the efficacy of this compound in various applications:
Case Study 1: Antimicrobial Efficacy
In a study involving the evaluation of several triazole derivatives against S. aureus, derivatives including this compound showed promising results with significant inhibition zones in agar diffusion tests.
Case Study 2: Cancer Cell Line Studies
In vitro studies on cancer cell lines indicated that this compound could induce apoptosis and inhibit proliferation in human melanoma cells through the activation of caspase pathways.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
